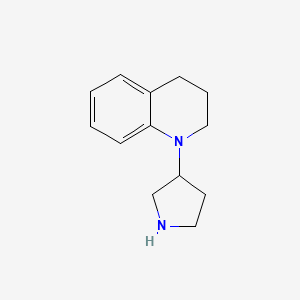

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrrolidine ring and a tetrahydroquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been found to interact with various biological targets .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrrolidine ring have been noted for their potential in modifying physicochemical parameters and obtaining optimal adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules, suggesting a range of potential effects .

Métodos De Preparación

The synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoline structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The tetrahydroquinoline structure can be formed through hydrogenation of quinoline derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Análisis De Reacciones Químicas

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, often using alkyl halides or acyl chlorides as reagents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and pyrrolidines .

Aplicaciones Científicas De Investigación

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Comparación Con Compuestos Similares

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may lack the tetrahydroquinoline structure, leading to different biological activities.

Quinoline derivatives: These compounds contain the quinoline structure but may not have the pyrrolidine ring, affecting their chemical reactivity and biological properties.

Pyrrolidinone derivatives: These compounds have a similar five-membered ring but with a carbonyl group, which can alter their chemical and biological behavior.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Actividad Biológica

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core with a pyrrolidine substituent. This structure contributes to its biological activity through interactions with various biological targets.

1. Nitric Oxide Synthase Inhibition

Research has identified that derivatives of tetrahydroquinolines exhibit inhibitory effects on nitric oxide synthase (NOS). This activity is crucial for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases. The compound's structure allows it to effectively bind to NOS, reducing its activity and thereby potentially alleviating associated pathologies .

2. Antiviral Activity

Studies have shown that certain tetrahydroquinoline derivatives possess antiviral properties, particularly against HIV. For instance, compounds related to tetrahydroquinolines have demonstrated significant inhibition of HIV replication in vitro. The mechanism involves interaction with the CCR5 receptor, a critical co-receptor for HIV entry into host cells. One study reported an EC50 value ranging from 0.3 nM to 30 nM for effective replication inhibition across diverse R5 HIV-1 strains .

3. Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been evaluated for their anti-inflammatory properties. In animal models of sustained inflammation and chronic neuropathic pain, these compounds exhibited potent anti-hyperalgesic effects. This suggests potential applications in treating inflammatory conditions and pain management .

4. Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases including cancer and cardiovascular disorders .

Research Findings

Case Studies

- HIV Replication Inhibition : A specific derivative of tetrahydroquinoline was tested against seven genetically diverse R5 HIV-1 strains. The results indicated that the compound effectively inhibited viral replication with low cytotoxicity, making it a promising candidate for further development as an anti-HIV drug .

- Inflammation Models : In a controlled study involving rat models of inflammatory pain, tetrahydroquinoline derivatives significantly reduced pain responses compared to control groups. This highlights their potential utility in clinical settings for managing chronic pain conditions .

Propiedades

IUPAC Name |

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12/h1-2,4,6,12,14H,3,5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMDWIRSSVRHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3CCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220172-62-2 | |

| Record name | 1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.